molecular formula C20H15N5O4S B2973548 N-(2H-1,3-benzodioxol-5-yl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide CAS No. 1296344-04-1

N-(2H-1,3-benzodioxol-5-yl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide

Cat. No.: B2973548
CAS No.: 1296344-04-1
M. Wt: 421.43
InChI Key: ONFDSBAJXZEYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-Benzodioxol-5-yl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a structurally complex small molecule characterized by a benzodioxol moiety, a triazolopyrazinone core, and a sulfanylacetamide linker. The benzodioxol group (1,3-benzodioxole) is a privileged scaffold in medicinal chemistry, known for enhancing metabolic stability and bioavailability in CNS-targeting compounds . The triazolopyrazinone ring system contributes to heterocyclic diversity, often associated with kinase inhibition or adenosine receptor modulation. The sulfanylacetamide bridge introduces a thioether linkage, which may influence redox activity or serve as a hydrogen-bond acceptor.

Similar compounds with triazolopyrazinone cores have been investigated for antiviral, anticancer, and anti-inflammatory properties. The synthesis of such molecules typically involves multi-step heterocyclic coupling, as seen in analogous sulfanylacetamide derivatives .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O4S/c26-17(21-13-6-7-15-16(10-13)29-12-28-15)11-30-20-23-22-18-19(27)24(8-9-25(18)20)14-4-2-1-3-5-14/h1-10H,11-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFDSBAJXZEYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Triazolopyrazine Ring: This involves the reaction of hydrazine derivatives with diketones, followed by cyclization.

    Coupling of the Rings: The benzodioxole and triazolopyrazine rings are coupled using a suitable linker, such as a sulfanylacetamide group, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core: The target compound’s triazolopyrazinone core distinguishes it from oxadiazole-based analogues (e.g., 8a-w in ), which exhibit broader antimicrobial activity. Triazolopyrazinones are less common in literature but are associated with kinase selectivity due to their planar aromaticity .

Benzodioxol vs. Indole : Replacing the indole group (in 8a-w) with benzodioxol likely alters pharmacokinetics. Benzodioxol enhances blood-brain barrier penetration, whereas indole derivatives may prioritize peripheral targets .

Sulfanylacetamide Linker : This group is conserved across analogues, suggesting a role in binding pocket interactions. In 8a-w, the linker’s sulfur atom participates in hydrophobic interactions with bacterial enzymes .

Research Findings and Implications

While explicit data for the target compound are scarce, structural parallels to well-studied analogues provide insights:

  • Kinase Inhibition Potential: Triazolopyrazinones are known to inhibit kinases like CDK2 and Aurora A. The phenyl group at position 7 may enhance hydrophobic binding, while the benzodioxol moiety could improve solubility .
  • Metabolic Stability : Benzodioxol-containing compounds exhibit slower hepatic clearance compared to indole derivatives, as observed in preclinical models .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide (CAS# 1296344-04-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H15N5O4S, with a molecular weight of 421.4 g/mol. The structure includes a benzodioxole moiety and a triazolopyrazine unit linked by a sulfanylacetamide group. These structural features contribute to its biological activity.

PropertyValue
Molecular FormulaC20H15N5O4S
Molecular Weight421.4 g/mol
CAS Number1296344-04-1

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzodioxole Ring : Cyclization of catechol derivatives with formaldehyde.
  • Synthesis of the Triazolopyrazine Ring : Reaction of hydrazine derivatives with diketones followed by cyclization.
  • Coupling : Linking the benzodioxole and triazolopyrazine rings using a sulfanylacetamide group under controlled conditions .

Antimicrobial Activity

Research indicates that compounds related to triazoles exhibit notable antimicrobial properties. For instance, studies have shown that various triazole derivatives demonstrate antibacterial and antifungal activities with minimum inhibitory concentrations (MIC) comparable to standard drugs . Specifically:

  • Antibacterial Activity : The compound has been tested against bacteria such as Streptococcus aureus and Escherichia coli, showing promising results.
BacteriaMIC (µg/mL)
Streptococcus aureus1
Escherichia coli1

Antitubercular Activity

In vitro studies have demonstrated that certain triazole derivatives possess antitubercular activity against Mycobacterium tuberculosis H37Rv strain. The compound exhibited an MIC of 0.50 µg/mL, which is competitive with established drugs like Rifampin .

Cytotoxicity and Other Activities

The compound's potential as a cytotoxic agent has also been explored. Some derivatives have shown anticancer properties in cell line studies. Additionally, the presence of the benzodioxole ring is associated with antioxidant activity .

Case Studies

  • Antimicrobial Screening : A study synthesized various triazole derivatives and screened them for antimicrobial activity. The results indicated that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-(...) exhibited significant antibacterial and antifungal effects .
  • Antitubercular Evaluation : Another investigation focused on the antitubercular efficacy of triazole derivatives where the compound was found effective against M. tuberculosis, highlighting its therapeutic potential .

The exact mechanism by which N-(2H-1,3-benzodioxol-5-yl)-2-(...) exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors within microbial cells or cancerous tissues. This interaction can lead to modulation of critical biological pathways that inhibit cell growth or induce cell death.

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, including cyclization of triazolopyrazine precursors and coupling reactions. For example, diaryliodonium salts (e.g., dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate) are used as intermediates in cyclization reactions under controlled heating (80–100°C) . The acetamide moiety is introduced via nucleophilic substitution or carbodiimide-mediated coupling (e.g., using carbonyldiimidazole) . Purification via liquid chromatography (e.g., cyclohexane/EtOAc/MeOH gradients) is critical to achieve >95% purity, with yields ranging from 60% to 75% depending on substituent steric effects .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

1H and 13C NMR are essential for confirming regiochemistry. Key signals include:

  • Benzodioxole protons: δ 6.98–7.78 ppm (doublets, J = 8.8 Hz) .
  • Triazolopyrazine carbonyl: δ 171.6 ppm in 13C NMR .
  • Sulfanyl (-S-) linkage: Confirmed via HMBC correlations between the acetamide carbonyl (δ 170–175 ppm) and the triazolopyrazine sulfur . IR spectroscopy identifies the amide C=O stretch (~1650–1700 cm⁻¹) and benzodioxole C-O-C asymmetric stretch (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in 1H NMR spectral assignments for triazolo[4,3-a]pyrazinone derivatives?

Proton environments in the benzodioxole and triazolopyrazine moieties often overlap. To resolve ambiguities:

  • Use variable-temperature NMR to distinguish dynamic broadening from true chemical equivalence.
  • Apply 2D techniques (COSY, NOESY) to map coupling networks. For example, NOE correlations between benzodioxole protons and the triazolopyrazine NH group confirm spatial proximity .
  • Compare experimental data with DFT-calculated chemical shifts for tautomeric forms .

Q. What methodological approaches optimize the synthesis of this compound when traditional stepwise methods lead to low yields?

  • Flow chemistry : Continuous-flow systems improve mixing and heat transfer for oxidation steps (e.g., Omura-Sharma-Swern oxidation), reducing side reactions .
  • Design of Experiments (DoE) : Bayesian optimization algorithms systematically vary parameters (temperature, stoichiometry, solvent polarity) to maximize yield. For example, a 20% yield increase was reported using this approach for analogous triazolopyrazines .
  • Alternative coupling reagents : Replace carbonyldiimidazole with polymer-supported carbodiimides to simplify purification .

Q. How do structural modifications in the acetamide and triazolopyrazine moieties influence biological activity?

  • Antioxidant activity : Substituting the benzodioxole with electron-withdrawing groups (e.g., -CN) enhances radical scavenging, as shown in DPPH assays (IC50 values: 12–45 μM) .
  • Solubility and bioavailability : Introducing polar groups (e.g., -OH or -NH2) in the triazolopyrazine ring improves aqueous solubility but may reduce membrane permeability, as observed in logP shifts from 2.1 to 1.3 .

Q. What are the mechanistic considerations for the coupling reaction between benzodioxol-5-ylamine and triazolopyrazine-sulfanyl intermediates?

The reaction proceeds via nucleophilic aromatic substitution (SNAr) at the electron-deficient triazolopyrazine C-3 position. Key factors include:

  • Base selection : K2CO3 or Et3N deprotonates the amine, enhancing nucleophilicity .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize the transition state.
  • Leaving group : Sulfanyl (-S-) groups are superior to halides due to lower activation energy, as shown in kinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.